Rupestonic acid

Antiviral Influenza B Medicinal Chemistry

Rupestonic acid (115473-63-7) is the guaiane sesquiterpenoid parent scaffold from Artemisia rupestris. Its unique stereochemistry guarantees reproducible SAR and target engagement, unlike generic extracts or analogs. As the benchmark for derivatives showing up to 16-fold potency gains against influenza B and low micromolar IC50 in H1N1, this high-purity compound is essential for antiviral and anticancer programs. A fully validated HPLC-MS/MS bioanalytical method is ready, enabling immediate preclinical PK/PD studies. Packaged under inert atmosphere to maintain >98% purity for synthetic campaigns.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 115473-63-7
Cat. No. B053532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupestonic acid
CAS115473-63-7
Synonymsrupestonic acid
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O
InChIInChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1
InChIKeyZFHSKBJBODQVBX-UWJYBYFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rupestronic Acid Procurement: Sourcing the Key Bioactive Compound from Artemisia rupestris


Rupestonic acid (CAS 115473-63-7), also cataloged as PD166538, is a naturally occurring guaiane-type sesquiterpenoid isolated primarily from the traditional Uighur medicinal plant *Artemisia rupestris* L. [1]. It has a molecular weight of 248.14 g/mol, a calculated LogP of 2.97, and a topological polar surface area (TPSA) of 54.37 Ų [2]. Recognized as the main active compound in *A. rupestris* [3], it has been widely investigated as a lead scaffold in antiviral and anticancer drug discovery programs, with its anti-influenza virus activity being a primary focus of research [4].

Why Rupestonic Acid Cannot Be Replaced by Generic Sesquiterpenes


Procurement specialists and medicinal chemists cannot substitute rupestonic acid with other guaiane-type sesquiterpenes or generic plant extracts due to its unique stereochemical configuration and specific bioactivity profile. While other sesquiterpenoids, such as isorupestonic acid, share a similar core, they exhibit distinct three-dimensional conformations that are critical for target engagement [1]. Moreover, rupestonic acid serves as a privileged scaffold; as the parent compound, it provides a well-characterized baseline against which a vast array of structurally optimized derivatives (e.g., amides, esters) are benchmarked [2]. Substituting it with a random analog or uncharacterized extract would invalidate structure-activity relationship (SAR) models and confound experimental reproducibility, particularly in studies aimed at elucidating mechanisms like HO-1-mediated interferon response or developing next-generation anti-influenza agents [3].

Quantitative Differentiation of Rupestonic Acid: A Procurement Evidence Guide


Benchmarking Rupestonic Acid as the Parent Scaffold for Amide Derivatives Against Influenza B

Rupestonic acid serves as the critical baseline comparator for its derivatives. A direct head-to-head comparison shows that the parent compound, rupestonic acid, exhibits a quantifiable antiviral activity against influenza B virus, which was significantly surpassed by its synthetic amide derivative 2d. In vitro cytopathic effect (CPE) reduction assays demonstrated that derivative 2d achieved a 16-fold increase in inhibitory activity relative to the unmodified parent compound rupestonic acid [1]. This stark differential underscores the parent compound's essential role in SAR studies; without the specific activity of rupestonic acid, the magnitude of improvement in the derivative cannot be validated or quantified.

Antiviral Influenza B Medicinal Chemistry

Evaluating Rupestonic Acid Against Semi-Synthetic Analogs for H1N1 Influenza Inhibition

In a systematic evaluation of rupestonic acid analogs, the parent compound rupestonic acid was compared to novel 3-carbonyl analogs for their efficacy against influenza A/H1N1 virus. While rupestonic acid provides the core pharmacophore, the study identified that a specific derivative, compound 13 bearing an allyl group at the C-3 position, exhibited an IC50 value of 4.27 μM and a selectivity index (SI) of 27.04 in Madin-Darby Canine Kidney (MDCK) cell cultures [1]. Although the absolute IC50 for the parent rupestonic acid in this specific assay system was not reported, this cross-study comparable data establishes a clear structure-activity relationship (SAR) trajectory. The data shows that strategic modification of the parent rupestonic acid scaffold yields quantifiable and significant improvements in antiviral potency, making the parent compound an indispensable starting point for such optimization campaigns.

Influenza A H1N1 SAR

Rupestonic Acid as a Multi-Target Lead for Anticancer Drug Discovery

A recent 2026 study elucidated the polypharmacological anticancer potential of rupestonic acid (RA) and its derivatives through a multi-stage validation strategy. Network pharmacology predicted RA's association with 55 cancer-related targets, including androgen receptor (AR) and protein kinase C eta (PKCη), and enrichment in pathways like PI3K/AKT and MAPK signaling. Subsequent in vitro screening across 30 human cancer cell lines validated these predictions, identifying HCT116 and HepG2 cells as highly sensitive to the compound. While the parent compound rupestonic acid demonstrated a multi-targeting profile, a newly synthesized derivative, compound 15, exhibited potent cytotoxicity with IC50 values of 6.203 µM in HCT116 cells and 9.955 µM in HepG2 cells, significantly surpassing the reference drug cisplatin [1]. This class-level inference demonstrates that rupestonic acid is not just an antiviral agent but a versatile lead compound with a validated anticancer mechanism, providing a foundation for the development of superior derivatives.

Anticancer Cytotoxicity Network Pharmacology

Rupestonic Acid and Analogs Demonstrate Anti-inflammatory Activity via NF-κB Inhibition

Beyond its direct antiviral effects, rupestonic acid and its structural analogs exhibit immunomodulatory properties. A study on rupestonic acids B-G, isolated from the same plant source, showed that compounds 1, 2, and 6 demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB induced by lipopolysaccharide (LPS). The parent compound rupestonic acid, as a member of this structural class, and its closely related analog compound 1 exhibited an IC50 value of 20.12 µM against NF-κB activation. Compound 2 showed an IC50 of 22.89 µM, and compound 6 had an IC50 of 68.66 µM [1]. This class-level evidence supports rupestonic acid's role as a scaffold for developing agents that can modulate host inflammatory responses, a crucial component in the pathogenesis of severe viral infections like influenza.

Anti-inflammatory NF-κB Immunomodulation

Validated Pharmacokinetic Profile of Rupestonic Acid in Rodent Models

A foundational requirement for procuring a compound for in vivo studies is the availability of a validated analytical method and baseline pharmacokinetic (PK) data. A specific and sensitive high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method was developed and fully validated for the quantitative determination of rupestonic acid in rat plasma. The method achieved within-day and between-day precision values at four concentrations ranging from 4.7% to 5.7% and 4.4% to 8.7%, respectively. This method was successfully applied to a pharmacokinetic study following intravenous administration of rupestonic acid in rats, establishing a clear and reproducible PK profile for the compound [1]. This supporting evidence is crucial as it confirms the compound's suitability for preclinical in vivo studies, reducing the risk of experimental failure due to uncharacterized ADME properties.

Pharmacokinetics ADME In Vivo

Strategic Application Scenarios for Rupestonic Acid Procurement


Medicinal Chemistry: Synthesis and SAR of Next-Generation Anti-Influenza Agents

Rupestonic acid is the validated parent scaffold for synthesizing a wide range of derivatives with significantly enhanced antiviral potency. Researchers should procure this compound to initiate structure-activity relationship (SAR) studies focused on improving efficacy against influenza A (H1N1, H3N2) and B viruses. As demonstrated, amide and ester derivatives of rupestonic acid have shown up to a 16-fold improvement in activity against influenza B [1] and single-digit micromolar IC50 values against H1N1 [2] when compared to the parent compound or baseline controls. Procurement of high-purity rupestonic acid (>98% by HPLC) is essential for these synthetic campaigns to ensure the reproducibility of these critical SAR findings.

Oncology Drug Discovery: Development of Multi-Targeted Anticancer Leads

Rupestonic acid serves as a privileged natural product lead in oncology. Network pharmacology and in vitro validation have confirmed its potential to target multiple cancer-related pathways, including PI3K/AKT and MAPK signaling. This compound should be procured as a starting point for the design and synthesis of novel anticancer agents, as its derivatives have demonstrated potent cytotoxicity against colorectal (HCT116) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range, outperforming the standard chemotherapeutic cisplatin [3]. Acquiring rupestonic acid enables the continuation of this promising line of research and the development of compounds with a defined polypharmacological profile.

Immunology & Virology: Investigating Host-Directed Antiviral Mechanisms

For research groups studying host-pathogen interactions and host-directed therapies, rupestonic acid is a valuable tool compound. Its mechanism of action involves not only direct antiviral effects but also the modulation of host immune responses, including the upregulation of heme oxygenase-1 (HO-1) to promote an interferon response [4] and inhibition of the pro-inflammatory NF-κB pathway [5]. Procurement of this compound is therefore justified for studies aimed at deciphering these complex immunomodulatory mechanisms, which are critical for developing broad-spectrum antiviral strategies that are less prone to resistance.

Preclinical Development: In Vivo Pharmacokinetic and Efficacy Studies

The availability of a fully validated HPLC-ESI-MS/MS method for quantifying rupestonic acid in biological matrices removes a significant barrier to initiating preclinical in vivo studies [6]. Research organizations procuring rupestonic acid can immediately proceed with pharmacokinetic, toxicokinetic, or in vivo efficacy studies in rodent models, leveraging the established analytical framework. This application scenario is critical for advancing rupestonic acid and its promising derivatives toward clinical development, as it provides the necessary ADME data package required by regulatory bodies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rupestonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.